![molecular formula C21H22N4O3S B2683635 2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 920341-31-7](/img/structure/B2683635.png)
2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide
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Description
2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research has focused on the synthesis of novel heterocyclic compounds derived from related chemical structures, exploring their potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, novel compounds synthesized from visnagenone and khellinone have shown significant anti-inflammatory and analgesic activities, as well as COX-1/COX-2 inhibition properties. These findings highlight the potential of such compounds in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Another study reported the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, emphasizing the potential of these compounds to combat microbial infections. The antimicrobial screening indicated that these compounds have good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Chemical Synthesis and Process Research
- The development of synthetic pathways for important intermediates of anticancer drugs has been explored, with studies detailing the synthesis of compounds like 4,6-dichloro-2-methylpyrimidine, an intermediate for dasatinib, an anticancer drug. This research contributes to the understanding of efficient synthetic routes for key pharmaceutical intermediates (Guo Lei-ming, 2012).
Heterocyclic Compound Synthesis
- Efforts have also been directed towards the synthesis of heterocyclic compounds by the ternary condensation of malononitrile, salicylaldehyde, and aliphatic ketones, highlighting a method for preparing compounds with potential biological activities. Such research underscores the versatility of heterocyclic chemistry in drug discovery and development (Sakurai, Motomura, & Midorikawa, 1973).
properties
IUPAC Name |
2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14-6-4-5-7-17(14)24-20(27)12-25-11-19(28-3)18(26)10-16(25)13-29-21-22-9-8-15(2)23-21/h4-11H,12-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGRYVFKSUPKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide |
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